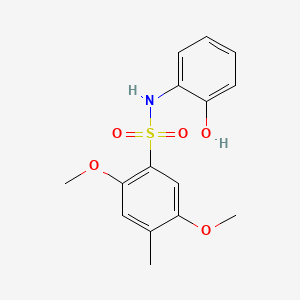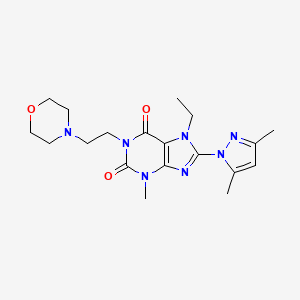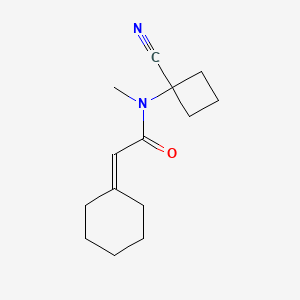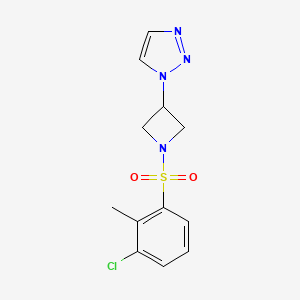
N-(2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide, also known as HDMS, is a chemical compound that has been extensively studied for its potential therapeutic applications. HDMS is a sulfonamide derivative that has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. In
Applications De Recherche Scientifique
N-(2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. In particular, it has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. For example, N-(2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. It has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide has been shown to exhibit antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Mécanisme D'action
The exact mechanism of action of N-(2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide is not fully understood. However, it is believed to act by inhibiting various signaling pathways involved in inflammation, cancer cell growth, and bacterial growth. For example, N-(2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide has been found to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in inflammation and cancer cell growth. N-(2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide has also been found to inhibit the activity of bacterial enzymes, such as beta-lactamase, which are involved in bacterial resistance to antibiotics.
Effets Biochimiques Et Physiologiques
N-(2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide has been found to exhibit a range of biochemical and physiological effects. For example, it has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in inflammation and oxidative stress. N-(2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide has also been found to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation and cancer cell growth. Additionally, N-(2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide has been found to exhibit anti-angiogenic activity, which may contribute to its anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. Additionally, it exhibits a range of biological activities, making it a versatile tool for studying various biological processes. However, there are also some limitations to using N-(2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide in lab experiments. For example, it may exhibit off-target effects, which could complicate the interpretation of results. Additionally, its mechanism of action is not fully understood, which could make it difficult to design experiments that specifically target its effects.
Orientations Futures
There are several future directions for research on N-(2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide. One area of interest is its potential as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Additionally, further studies are needed to fully understand its mechanism of action and to identify its molecular targets. Finally, there is also potential for the development of new analogs of N-(2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide with improved properties, such as increased potency or selectivity. Overall, N-(2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide is a promising compound with a range of potential applications in scientific research and therapeutic development.
Méthodes De Synthèse
The synthesis of N-(2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide involves the reaction of 2-hydroxybenzenesulfonamide with 2,5-dimethoxy-4-methylbenzenesulfonyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is purified using standard techniques, such as column chromatography, to yield pure N-(2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide.
Propriétés
IUPAC Name |
N-(2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5S/c1-10-8-14(21-3)15(9-13(10)20-2)22(18,19)16-11-6-4-5-7-12(11)17/h4-9,16-17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWWECAGFVEXQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC=CC=C2O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyphenyl)-2,5-dimethoxy-4-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-N-[2-(2-methoxyphenyl)-2-propan-2-yloxyethyl]acetamide](/img/structure/B2645546.png)


![2-[(4-methyl-1H-benzimidazol-2-yl)sulfanyl]-N,N-di(propan-2-yl)acetamide](/img/structure/B2645553.png)
![(8,8-Dimethyl-1-oxaspiro[4.5]decan-2-yl)methanamine hydrochloride](/img/structure/B2645554.png)





![2-(1-(2-(benzo[d]thiazol-2-ylthio)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2645562.png)

![4-oxo-N-(pyridin-3-ylmethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2645568.png)